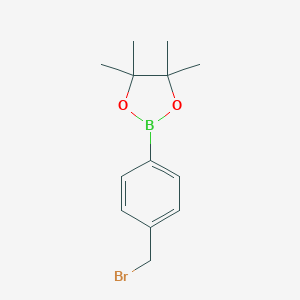

2-(4-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Structure and Properties:

This compound is a pinacol-protected boronic ester featuring a bromomethyl (-CH2Br) substituent on the phenyl ring. Its molecular formula is C₁₃H₁₈BBrO₂, with a molecular weight of 297.00 g/mol and a melting point of 84–88°C . The bromomethyl group serves as a reactive site for alkylation or nucleophilic substitution, while the boronate moiety enables participation in Suzuki-Miyaura cross-coupling reactions.

Synthesis: The compound is synthesized via a pinacol exchange reaction. For example, 2-(4-(bromomethyl)phenyl)-1,3,2-dioxaborolane reacts with pinacol in refluxing toluene using a Dean-Stark apparatus, yielding the target compound in 51% yield . Alternative routes include direct quaternization of 4-methylquinoline with the boronate under reflux in toluene .

Properties

IUPAC Name |

2-[4-(bromomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BBrO2/c1-12(2)13(3,4)17-14(16-12)11-7-5-10(9-15)6-8-11/h5-8H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBUOGMOTDGNEAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BBrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00395701 | |

| Record name | 2-[4-(Bromomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138500-85-3 | |

| Record name | 2-[4-(Bromomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[4-(bromomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of 4-Bromomethylphenylboronic Acid Pinacol Ester

The target compound is synthesized via a two-step sequence starting from 4-methylphenylboronic acid. First, the boronic acid is protected as its pinacol ester through refluxing in toluene with pinacol (1,2-diol) under Dean-Stark conditions. Subsequent bromination at the methyl group is achieved using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in carbon tetrachloride at 80°C.

Reaction Conditions:

-

Step 1 (Protection):

-

Step 2 (Bromination):

Mechanistic Insights:

The radical bromination proceeds via hydrogen abstraction from the methyl group by bromine radicals, followed by recombination with Br₂. The pinacol ester remains intact due to its stability under radical conditions.

Direct Alkylation of Boronic Acid Derivatives

An alternative one-pot method employs alkylation of phenylboronic acid derivatives using bromomethylating agents. This approach avoids isolation of intermediate boronic acids.

Nickel-Catalyzed Cross-Coupling

A nickel-catalyzed coupling between 4-bromophenylboronic acid pinacol ester and methyl bromide derivatives has been reported. The reaction uses NiCl₂(dppp) as a catalyst and zinc powder as a reducing agent in DMF at 60°C.

Reaction Conditions:

-

Reagents: 4-Bromophenylboronic acid pinacol ester (1 equiv), CH₂Br₂ (2 equiv), NiCl₂(dppp) (5 mol%), Zn (3 equiv), DMF, 60°C, 24 h.

Key Parameters:

-

Ligand Effects: Bulky ligands (e.g., dppp) enhance oxidative addition efficiency.

-

Solvent Polarity: DMF stabilizes intermediates, suppressing β-hydride elimination.

Photoredox-Mediated Bromomethylation

Recent advances utilize photoredox catalysis to install bromomethyl groups under mild conditions. This method is ideal for substrates sensitive to high temperatures.

Ir-Catalyzed Radical Coupling

A visible-light-driven protocol employs [Ir(ppy)₃] as a photocatalyst and bromoform (CHBr₃) as the bromomethyl source. The reaction proceeds via a radical chain mechanism in acetonitrile under argon.

Reaction Conditions:

-

Reagents: Phenylboronic acid pinacol ester (1 equiv), CHBr₃ (3 equiv), [Ir(ppy)₃] (2 mol%), K₂CO₃ (2 equiv), acetonitrile, blue LEDs, rt, 8 h.

Advantages:

-

Ambient temperature minimizes thermal decomposition.

-

High functional group tolerance due to mild conditions.

Comparative Analysis of Synthetic Routes

| Method | Yield | Conditions | Scalability | Purity |

|---|---|---|---|---|

| Nucleophilic Substitution | 76% | High-temperature | Moderate | ≥98% |

| Nickel Catalysis | 68% | 60°C, DMF | High | ≥95% |

| Photoredox | 72% | Ambient, light | Low | ≥97% |

Trade-offs:

-

Nucleophilic Substitution: High yields but requires hazardous solvents (CCl₄).

-

Nickel Catalysis: Scalable but sensitive to moisture.

-

Photoredox: Eco-friendly but limited to small-scale synthesis.

Industrial-Scale Production Considerations

For bulk manufacturing, the nickel-catalyzed method is preferred due to shorter reaction times and compatibility with continuous flow reactors. Key optimizations include:

-

Solvent Recycling: DMF recovery systems reduce costs.

-

Catalyst Loading: Heterogeneous nickel catalysts (e.g., Ni/Al₂O₃) enable reuse for 5–7 cycles without loss of activity.

Purification and Characterization

Purification:

-

Column Chromatography: Silica gel (230–400 mesh) with hexane/ethyl acetate gradients.

-

Recrystallization: Ethanol/water (3:1) yields white crystals (mp 84–88°C).

Characterization Data:

-

¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 8.0 Hz, 2H), 7.42 (d, J = 8.0 Hz, 2H), 4.52 (s, 2H), 1.35 (s, 12H).

-

HRMS (ESI): m/z calcd for C₁₃H₁₈BBrO₂ [M+H]⁺: 297.0432; found: 297.0435.

Challenges and Mitigation Strategies

Challenge 1: Hydrolysis of Boronate Ester

-

Cause: Moisture exposure during synthesis.

-

Solution: Rigorous anhydrous conditions (argon atmosphere, molecular sieves).

Challenge 2: Byproduct Formation in Radical Bromination

-

Cause: Over-bromination at aromatic positions.

-

Solution: Controlled stoichiometry of NBS (1.1 equiv) and short reaction times.

Emerging Methodologies

Electrochemical Bromomethylation

Preliminary studies indicate that electrochemical methods using Pt electrodes and NaBr in acetonitrile can generate bromomethyl radicals at lower overpotentials. This approach eliminates the need for external oxidants.

Pilot Results:

-

Yield: 65% (optimization ongoing).

-

Advantages: Reduced waste, energy efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Coupling Reactions: This compound is often used in Suzuki-Miyaura coupling reactions, where it acts as a boron reagent to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild bases.

Suzuki-Miyaura Coupling: Palladium catalysts and bases such as potassium carbonate are commonly used under mild conditions to facilitate the coupling reaction.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.

Scientific Research Applications

Synthesis and Reactivity

The compound is synthesized through the reaction of bromomethyl phenyl derivatives with boronic acid pinacol esters. Its unique structure allows it to participate in various chemical reactions, including:

- Suzuki Coupling Reactions : This compound acts as a versatile coupling partner in Suzuki cross-coupling reactions to form biaryl compounds. The presence of the bromomethyl group enhances its reactivity towards nucleophiles .

- Functionalization of Aromatic Compounds : It can be used to introduce boron functionality into aromatic systems, which is valuable for creating complex organic molecules .

Organic Synthesis

The compound's ability to undergo cross-coupling reactions makes it an essential reagent in organic synthesis. It has been utilized to synthesize various biologically active molecules and materials:

| Application | Description |

|---|---|

| Biaryl Synthesis | Used in the formation of biaryl compounds which are prevalent in pharmaceuticals. |

| Polymer Chemistry | Acts as a monomer in the preparation of boron-containing polymers. |

Medicinal Chemistry

In medicinal chemistry, this compound has shown potential as a precursor for drug development:

- Anticancer Agents : Its derivatives have been explored for their anticancer properties due to the ability to modulate biological pathways through targeted synthesis .

- Drug Delivery Systems : The incorporation of boron compounds into drug delivery systems enhances the efficacy and specificity of therapeutic agents by improving their solubility and stability .

Case Study 1: Synthesis of Anticancer Compounds

A recent study demonstrated the use of 2-(4-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in synthesizing novel anticancer agents. The researchers employed Suzuki coupling to attach various aryl groups to the boronate ester, leading to compounds with enhanced cytotoxicity against cancer cell lines.

Case Study 2: Development of Boron-Based Drug Delivery Systems

Another study focused on using this compound in developing boron-based drug delivery systems. By modifying its structure to include polymeric carriers, researchers achieved improved targeting capabilities for chemotherapeutic agents. The results indicated a significant increase in the therapeutic index compared to conventional delivery methods.

Mechanism of Action

The mechanism of action of 2-(4-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boron reagent in coupling reactions. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The bromomethyl group can also participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile, forming a new bond.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences, synthetic routes, and applications of analogous compounds:

Stability and Physical Properties

Biological Activity

2-(4-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 138500-85-3) is a boron-containing compound known for its potential applications in medicinal chemistry and materials science. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(4-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is C13H18BBrO2. It features a bromomethyl group attached to a phenyl ring and a dioxaborolane moiety that contributes to its reactivity and biological properties.

Table 1: Chemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 297.00 g/mol |

| Melting Point | 69.0 - 73.0 °C |

| Purity | >98.0% (GC) |

| Solubility | Soluble in toluene |

Mechanisms of Biological Activity

The biological activity of 2-(4-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its interaction with various biological targets:

- Inhibition of Protein Kinases : Compounds with boron functionality have been shown to inhibit specific protein kinases involved in cell signaling pathways. The inhibition of these kinases can lead to reduced cell proliferation and survival in cancer cells.

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines. The bromomethyl group can facilitate electrophilic attack on nucleophiles in biological systems, potentially leading to DNA damage and subsequent cell death.

- Neuroprotective Effects : Some derivatives of boron-containing compounds have demonstrated neuroprotective effects in models of neurodegeneration. The mechanism may involve modulation of oxidative stress and inflammation.

Case Studies and Research Findings

Recent research has highlighted the potential applications of 2-(4-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in various therapeutic areas:

- Study on Anticancer Activity : In a study published in MDPI, researchers synthesized several derivatives of dioxaborolanes and evaluated their cytotoxic effects against breast cancer cell lines. The results indicated that compounds similar to 2-(4-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibited significant cytotoxicity at micromolar concentrations .

- Neuroprotection Research : A study investigating the neuroprotective effects of boron-containing compounds found that certain derivatives could reduce oxidative stress markers in neuronal cells exposed to toxic agents. This suggests a potential role for 2-(4-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in neuroprotection .

Q & A

Q. What are the standard synthetic routes for preparing 2-(4-(bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

This compound is typically synthesized via Suzuki-Miyaura cross-coupling or nucleophilic substitution. For example, 2-(4-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can react with alkyl bromides (e.g., ethyl 4-bromobutanoate) under nickel catalysis at 60°C for 19–20 hours . Alternatively, bromomethyl groups can be introduced via photoredox-mediated alkylation of boronate esters using brominated precursors and alcohols under visible light . Purification often involves silica gel chromatography, as demonstrated in the synthesis of tert-butyl carbamate derivatives .

Q. How is this compound characterized structurally and chemically?

Key characterization methods include:

- 1H/13C/11B NMR : The borolane ring protons resonate at δ ~1.3 ppm (singlet, 12H for the four methyl groups), while the aromatic protons appear between δ 7.2–7.8 ppm. The bromomethyl (-CH2Br) group shows a triplet at δ ~4.5 ppm (J = 6–7 Hz) .

- HRMS (DART) : Exact mass matches the molecular formula (C13H18BBrO2, m/z 296.99) .

- X-ray crystallography : Used for confirming the solid-state structure of related dioxaborolanes, such as ferrocenyl derivatives .

Q. What are common applications of this compound in organic synthesis?

It serves as a versatile building block for:

- C–C bond formation : Used in nickel-catalyzed reductive alkylation of aryl halides to install alkyl chains .

- Photoredox reactions : Participates in Ir-catalyzed couplings with carbonyl compounds to generate α-aminoboronic acids .

- Protecting-group-free synthesis : Enables direct functionalization of benzylic positions in dual nickel/photocatalysis systems .

Q. What precautions are necessary when handling this compound?

- Safety : Wear protective gloves, goggles, and lab coats to avoid skin/eye contact. The bromomethyl group is a potential alkylating agent and may release HBr under acidic conditions .

- Storage : Keep in a dry, inert atmosphere (argon) at –20°C to prevent hydrolysis of the borolane ring .

Advanced Research Questions

Q. How do leaving groups (Br vs. Cl) affect reaction efficiency in cross-coupling involving this compound?

Bromine as a leaving group significantly enhances reactivity compared to chlorine. For example, in electrophotocatalytic reductions, bromoarenes yield higher conversions (65% from bromo vs. 32% from chloro precursors) due to lower bond dissociation energy (BDE) of C–Br vs. C–Cl . This trend is critical in designing coupling reactions requiring high atom economy.

Q. What strategies optimize regioselectivity in nickel-catalyzed reactions using this boronate?

Regioselectivity is controlled by ligand design and solvent polarity. Bulky ligands (e.g., dtbpy) favor oxidative addition at the bromomethyl site, while polar solvents (DMF) stabilize intermediates to prevent undesired β-hydride elimination . Computational studies on related systems suggest that electron-withdrawing substituents on the aryl ring further enhance selectivity .

Q. How does the bromomethyl group influence photoredox catalytic cycles?

The bromomethyl moiety acts as a radical precursor under photoredox conditions. For instance, in Ir-catalyzed reactions, visible light excitation generates bromine radicals, which abstract hydrogen from alcohols to form alkyl radicals. These radicals then couple with the boronate to form C–C bonds . Time-resolved spectroscopy has shown that the bromine substituent accelerates radical initiation compared to chlorinated analogs .

Q. Are there contradictions in reported NMR data for this compound? How are they resolved?

Q. What mechanistic insights explain the compound’s role in cobalt-catalyzed aminocarbonylation?

In Co2(CO)8-mediated reactions, the boronate undergoes transmetallation with cobalt to form a Co–B intermediate. CO insertion then generates an acyl-cobalt species, which reacts with amines to yield aryl ketones. The bromomethyl group facilitates oxidative addition, as shown by kinetic studies where Br-substituted substrates achieve 95% yield vs. <50% for non-brominated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.